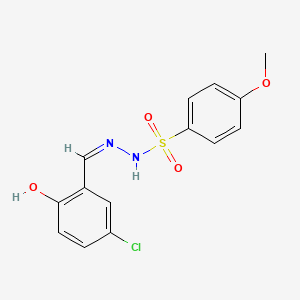
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as CHBMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide varies depending on its application. In medicinal chemistry, it has been suggested that N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide exerts its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties are due to its ability to coordinate with metal ions, which leads to energy transfer and emission of light.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties have been utilized for sensing metal ions in biological and environmental samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its versatility in various scientific fields. Its ability to coordinate with metal ions makes it an attractive candidate for fluorescent sensing applications. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide research. In medicinal chemistry, further studies are needed to fully elucidate its anti-inflammatory and anti-cancer mechanisms of action. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's potential use as a fluorescent probe for metal ions in biological and environmental samples can be further explored. Additionally, its potential use in water treatment can be investigated in more detail.
Synthesemethoden
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide involves the reaction between 5-chloro-2-hydroxybenzaldehyde and 4-methoxybenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been explored for its potential use in organic electronics and as a fluorescent probe for metal ions. In addition, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been studied for its potential use in water treatment, as it has been shown to be an effective adsorbent for heavy metal ions.
Eigenschaften
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-16-9-10-8-11(15)2-7-14(10)18/h2-9,17-18H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFCFBYVFVEHD-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6114842.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)
![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)